A Technical Guide to N-(3-Methoxyphenethyl)aniline: Structure, Properties, and Synthetic Utility
A Technical Guide to N-(3-Methoxyphenethyl)aniline: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxyphenethyl)aniline is a secondary aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, combining a substituted phenethylamine backbone with an aniline moiety, makes it a key building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic protocol, expected spectroscopic profile, and its applications in research and development. The content herein is curated to provide actionable insights for laboratory professionals, emphasizing the causality behind its chemical behavior and synthetic applications.
Chemical Identity and Molecular Structure
N-(3-Methoxyphenethyl)aniline is defined by the covalent linkage of a 3-methoxyphenethyl group to the nitrogen atom of an aniline molecule. This structure is fundamental to its reactivity and utility.
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IUPAC Name : N-(2-(3-methoxyphenyl)ethyl)aniline
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Molecular Formula : C₁₅H₁₇NO
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Molecular Weight : 227.30 g/mol
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CAS Number : 118164-16-0
The core structure consists of three key components:
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An aniline ring , which can undergo electrophilic aromatic substitution.
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A secondary amine linkage, which is nucleophilic and a site for further functionalization.
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A 3-methoxyphenethyl group , which imparts specific steric and electronic properties and is a common feature in neuroactive compounds.
Caption: Chemical structure of N-(3-Methoxyphenethyl)aniline.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, properties can be reliably estimated based on its precursors and analogous structures.
| Property | Value / Description | Source (Analogous Compounds) |
| Appearance | Expected to be a liquid or low-melting solid. | General observation for similar secondary amines. |
| Boiling Point | >300 °C (estimated). The related N-[3-(Trimethoxysilyl)propyl]aniline boils at 310 °C.[1] | [1] |
| Density | ~1.07 g/mL (estimated). The related N-[3-(Trimethoxysilyl)propyl]aniline has a density of 1.07 g/mL.[1] | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Based on the nonpolar nature of the two aromatic rings. |
| pKa | ~4-5 (estimated for the conjugate acid). Aniline has a pKa of 4.6. | General chemical principles. |
Synthesis and Reactivity
The most direct and widely applicable method for synthesizing N-(3-Methoxyphenethyl)aniline is through reductive amination . This robust, one-pot reaction forms the secondary amine by first creating an intermediate imine from an aldehyde and a primary amine, which is then reduced in situ.[2][3][4]
Causality of Experimental Design: The reaction involves the condensation of 3-methoxyphenylacetaldehyde with aniline. The choice of a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is critical. These reagents are selective for the imine functional group and will not reduce the starting aldehyde, preventing the formation of alcohol byproducts. The reaction is often catalyzed by a weak acid (e.g., acetic acid) to facilitate the dehydration step required for imine formation.[3]
Experimental Protocol: Reductive Amination
This protocol is a representative procedure adapted from standard methodologies for reductive amination.[3][5]
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Reaction Setup : To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol, ~0.2 M) in a round-bottom flask, add aniline (1.05 eq).
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Imine Formation : If using a milder reducing agent like STAB, add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
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Reduction : Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq, or sodium borohydride, 1.5 eq) portion-wise to the stirring solution. Note: If using NaBH₄ in methanol, the reaction should be cooled in an ice bath due to the exothermic reaction.
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Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-(3-Methoxyphenethyl)aniline.
Caption: General workflow for the synthesis via reductive amination.
Spectroscopic Profile (Predicted)
Experimental spectra are best for confirmation, but a reliable prediction based on the molecule's functional groups is essential for characterization.[6][7]
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for each proton environment.
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Aromatic Protons : Multiplets in the range of δ 6.6-7.3 ppm (9H total from both rings).
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Methoxy Protons (-OCH₃) : A sharp singlet around δ 3.8 ppm (3H).[8]
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Methylene Protons (-CH₂-N) : A triplet around δ 3.4 ppm (2H). Protons on carbons adjacent to nitrogen are deshielded and typically appear between 2.3-3.0 ppm.[7]
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Methylene Protons (-CH₂-Ar) : A triplet around δ 2.9 ppm (2H).
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Amine Proton (-NH) : A broad singlet between δ 3.5-4.5 ppm (1H), which is exchangeable with D₂O.[7]
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¹³C NMR : The carbon spectrum will reflect the different carbon environments.
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Aromatic Carbons : Multiple signals between δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield shifted.
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Methoxy Carbon (-OCH₃) : A signal around δ 55 ppm.
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Methylene Carbons : Signals for the two -CH₂- groups are expected in the range of δ 40-55 ppm.[7]
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Infrared (IR) Spectroscopy : Key vibrational frequencies confirm the presence of specific functional groups.
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N-H Stretch : A moderate, sharp peak around 3400 cm⁻¹.
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C-H (sp³) Stretch : Peaks just below 3000 cm⁻¹ (aliphatic CH₂).
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C-H (sp²) Stretch : Peaks just above 3000 cm⁻¹ (aromatic C-H).
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C=C Aromatic Stretch : Sharp peaks in the 1450-1600 cm⁻¹ region.[8]
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C-O Stretch : A strong peak in the 1200-1250 cm⁻¹ region for the aryl ether.[8]
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Mass Spectrometry :
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Molecular Ion (M⁺) : The nominal mass will be odd (227), consistent with the nitrogen rule for a molecule with one nitrogen atom.[7]
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Fragmentation : A prominent fragment would be expected from the benzylic cleavage to form the C₈H₉O⁺ ion (m/z = 121).
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Applications in Research and Development
The true value of N-(3-Methoxyphenethyl)aniline lies in its role as a versatile scaffold for building more complex, high-value molecules.
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Pharmaceutical Drug Discovery : The aniline and phenethylamine motifs are prevalent in many drug candidates.[9] Specifically, substituted phenethylamines are well-known pharmacophores that interact with a variety of receptors in the central nervous system (CNS). For example, the related compound YZ-185, which is N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine, is a known sigma (σ) receptor ligand investigated for its potential to modulate the effects of cocaine.[10] This demonstrates that the 3-methoxyphenethyl moiety is a key structural element for CNS-active agents, making N-(3-Methoxyphenethyl)aniline a valuable starting point for synthesizing novel therapeutic candidates.[10][11]
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Intermediate for Agrochemicals and Dyes : Aniline derivatives are foundational in the synthesis of a wide range of agrochemicals, dyes, and polymers.[12][13] The functional groups on N-(3-Methoxyphenethyl)aniline—the secondary amine and the activated aromatic rings—allow for diverse chemical transformations to create new materials.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) should always be consulted. However, based on its constituent parts, the following precautions are advised:
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Toxicity : Aniline and its derivatives are generally considered toxic and can be absorbed through the skin.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Corrosivity : The precursor 3-methoxyphenethylamine is classified as corrosive, causing severe skin burns and eye damage.[14] It is prudent to handle N-(3-Methoxyphenethyl)aniline with the same level of care.
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Handling : All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.
Conclusion
N-(3-Methoxyphenethyl)aniline is a synthetically accessible and highly useful chemical intermediate. Its structure provides multiple reaction sites for elaboration, making it an important building block in the design of novel pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for researchers aiming to leverage its potential in drug development and materials science.
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